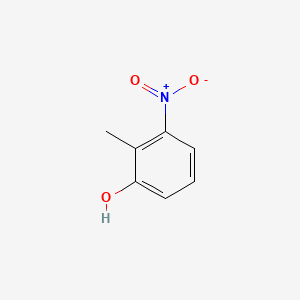

2-メチル-3-ニトロフェノール

概要

説明

2-Methyl-3-nitrophenol is an organic compound with the molecular formula C7H7NO3 and a molecular weight of 153.14 g/mol . It is also known by other names such as 3-Nitro-o-cresol and 2-Hydroxy-6-nitrotoluene . This compound appears as a yellow to brown crystalline powder and is used in various scientific and industrial applications .

科学的研究の応用

Chemistry

2-Methyl-3-nitrophenol serves as an important intermediate in the synthesis of various organic compounds. It is utilized as a standard in analytical methods, particularly in chromatography, due to its stable chemical properties.

Biochemistry

The compound has significant biochemical relevance:

- Enzyme Interactions: It interacts with enzymes such as toluene dioxygenase, which catalyzes the oxidation of the methyl group, leading to the formation of nitrobenzyl alcohols. This property is exploited in biochemical assays and studies.

- Cellular Effects: Research indicates that exposure to this compound can influence cellular processes, including mitochondrial function and gene expression. It has been shown to affect ATP production and reactive oxygen species accumulation.

Environmental Science

2-Methyl-3-nitrophenol is employed in environmental studies:

- Stable Isotope Ratio Measurement: It acts as an internal standard for measuring stable isotope ratios of methylnitrophenols in atmospheric particulate matter. This application utilizes gas chromatography-isotope ratio mass spectrometry (GC-IRMS) for accurate analysis .

Dyes and Pigments

The compound is used in the production of various dyes and pigments due to its ability to impart color stability and intensity .

Pharmaceuticals

While not directly used as a drug, it serves as a precursor in the synthesis of pharmaceutical compounds, including certain tryptamines like serotonin and melatonin .

Case Studies

Case Study 1: Environmental Monitoring

In a study assessing atmospheric pollutants, researchers utilized 2-Methyl-3-nitrophenol as an internal standard for measuring methylnitrophenols in particulate matter. The method demonstrated high reliability and accuracy, showcasing the compound's utility in environmental chemistry .

Case Study 2: Biochemical Pathways

A study involving Ralstonia eutropha JMP134 demonstrated that this bacterium could utilize 2-Methyl-3-nitrophenol as a nitrogen source, indicating its potential role in bioremediation efforts where nitrophenolic compounds are prevalent .

作用機序

Target of Action

It is known that nitrophenols, in general, can interact with various biological molecules due to their polar nature .

Mode of Action

Nitrophenols, as a class of compounds, are known to interact with biological molecules, potentially altering their function . The nitro group in the 2-Methyl-3-nitrophenol molecule could possibly undergo reduction in biological systems, leading to the formation of reactive species that could further interact with biological targets .

Biochemical Pathways

It is plausible that 2-methyl-3-nitrophenol, like other nitrophenols, could interfere with various biochemical pathways due to its potential to form reactive species .

Pharmacokinetics

The excretion of 2-Methyl-3-nitrophenol and its metabolites would likely occur through the kidneys .

Result of Action

It is known that nitrophenols can cause various toxic effects, including skin and eye irritation, and specific target organ toxicity, particularly affecting the respiratory system .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Methyl-3-nitrophenol. For instance, the presence of other chemicals, pH, temperature, and the biological environment can affect its stability and reactivity. Furthermore, the compound’s action can be influenced by the individual’s health status, age, and other demographic factors .

生化学分析

Biochemical Properties

2-Methyl-3-nitrophenol plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with enzymes such as toluene dioxygenase, which catalyzes the oxidation of the methyl group in 2-Methyl-3-nitrophenol to form corresponding nitrobenzyl alcohols . These interactions are crucial for the degradation and biotransformation of nitroaromatic compounds in the environment.

Cellular Effects

2-Methyl-3-nitrophenol has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to 2-Methyl-3-nitrophenol can lead to mitochondrial dysfunction, including changes in ATP production, mitochondrial membrane potential, and reactive oxygen species (ROS) accumulation . These alterations can trigger early apoptosis in cells, highlighting the compound’s impact on cellular health.

Molecular Mechanism

The molecular mechanism of 2-Methyl-3-nitrophenol involves its binding interactions with biomolecules and its ability to inhibit or activate enzymes. The compound’s nitro group can participate in redox reactions, leading to the formation of reactive intermediates that can interact with cellular components. Additionally, 2-Methyl-3-nitrophenol can modulate gene expression by affecting transcription factors and signaling pathways involved in cellular stress responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Methyl-3-nitrophenol can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or heat. Long-term studies have shown that prolonged exposure to 2-Methyl-3-nitrophenol can lead to persistent changes in cellular function, including alterations in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of 2-Methyl-3-nitrophenol vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to toxic effects. Studies have shown that high doses of 2-Methyl-3-nitrophenol can cause adverse effects such as liver and kidney damage, as well as disruptions in metabolic processes . These findings underscore the importance of dosage considerations in evaluating the compound’s safety and efficacy.

Metabolic Pathways

2-Methyl-3-nitrophenol is involved in several metabolic pathways, including those mediated by microbial enzymes. The compound can be degraded by bacteria through pathways that involve the initial oxidation of the methyl group, followed by further breakdown of the aromatic ring . These metabolic processes are essential for the bioremediation of nitroaromatic pollutants in the environment.

Transport and Distribution

Within cells and tissues, 2-Methyl-3-nitrophenol is transported and distributed through interactions with transporters and binding proteins. The compound’s hydrophobic nature allows it to diffuse across cell membranes, where it can accumulate in lipid-rich compartments . This distribution pattern can influence the compound’s bioavailability and its overall impact on cellular function.

Subcellular Localization

The subcellular localization of 2-Methyl-3-nitrophenol is influenced by its chemical properties and interactions with cellular components. The compound can be found in various organelles, including mitochondria and the endoplasmic reticulum, where it can exert its effects on cellular metabolism and stress responses . Post-translational modifications and targeting signals may also play a role in directing 2-Methyl-3-nitrophenol to specific subcellular compartments.

準備方法

2-Methyl-3-nitrophenol can be synthesized through several methods. One common synthetic route involves the nitration of 2-methylphenol (o-cresol) using a mixture of nitric acid and sulfuric acid . The reaction conditions typically involve maintaining a low temperature to control the reaction rate and prevent over-nitration. Another method involves the nitration of 2-amino-6-methylanisole followed by hydrolysis . Industrial production methods may vary, but they generally follow similar principles of controlled nitration reactions.

化学反応の分析

2-Methyl-3-nitrophenol undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones under specific conditions.

Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, and tin(II) chloride. The major products formed depend on the specific reaction conditions and reagents used.

類似化合物との比較

2-Methyl-3-nitrophenol can be compared with other nitrophenols such as 4-Methyl-3-nitrophenol and 2-Methyl-4-nitrophenol . These compounds share similar structural features but differ in the position of the nitro and methyl groups. The unique positioning of these groups in 2-Methyl-3-nitrophenol gives it distinct chemical and physical properties, making it suitable for specific applications .

生物活性

2-Methyl-3-nitrophenol (CAS No. 5460-31-1) is a chemical compound with notable biological activities, particularly in biochemical reactions and environmental interactions. This article explores its biochemical properties, cellular effects, molecular mechanisms, and relevant case studies.

2-Methyl-3-nitrophenol is primarily recognized for its interactions with various enzymes and proteins. One significant enzyme it interacts with is toluene dioxygenase, which catalyzes the oxidation of the methyl group in this compound to produce nitrobenzyl alcohols. This reaction is crucial in bioremediation processes where such compounds are utilized as substrates by certain bacteria.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₇N₃O₃ |

| Molecular Weight | 153.14 g/mol |

| CAS Number | 5460-31-1 |

| Boiling Point | Not available |

| Solubility | Soluble in organic solvents |

2. Cellular Effects

Research indicates that 2-Methyl-3-nitrophenol can significantly influence cellular functions. It has been shown to affect various cellular processes, including:

- Cell Signaling: Alters pathways involved in cellular stress responses.

- Gene Expression: Modulates transcription factors leading to changes in gene expression profiles.

- Metabolic Activity: Influences mitochondrial function, ATP production, and reactive oxygen species (ROS) accumulation.

Case Study: Mitochondrial Dysfunction

A study demonstrated that exposure to 2-Methyl-3-nitrophenol resulted in mitochondrial dysfunction characterized by decreased ATP levels and increased ROS production, suggesting potential implications for cellular health and disease states .

3. Molecular Mechanisms

The molecular mechanisms underlying the biological activity of 2-Methyl-3-nitrophenol involve its ability to bind with biomolecules and modulate enzymatic activities. The nitro group can participate in redox reactions, generating reactive intermediates that interact with cellular components.

- Enzyme Inhibition/Activation: The compound can inhibit or activate specific enzymes, affecting metabolic pathways.

- Transcriptional Regulation: It influences the expression of genes associated with stress responses and detoxification processes.

4. Environmental Impact and Biodegradation

2-Methyl-3-nitrophenol has been studied for its role in environmental microbiology. Certain bacterial strains can utilize this compound as a carbon and nitrogen source, demonstrating its biodegradability.

Table 2: Bacterial Strains Capable of Degrading 2-Methyl-3-nitrophenol

| Bacterial Strain | Degradation Pathway |

|---|---|

| Rhodococcus erythropolis | Utilizes as sole nitrogen source |

| Burkholderia sp. | Catabolizes via nitro group reduction |

5. Toxicological Considerations

While 2-Methyl-3-nitrophenol has beneficial applications in biochemical research and environmental remediation, it also poses potential health risks upon exposure. Long-term exposure studies indicate that it may lead to persistent changes in cellular function, including alterations in metabolic activity and gene expression .

Health Effects

The compound has been associated with:

- Systemic toxicity

- Potential immunological effects

- Neurological impacts

特性

IUPAC Name |

2-methyl-3-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c1-5-6(8(10)11)3-2-4-7(5)9/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAKLFAZBKQGUBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00203034 | |

| Record name | 3-Nitro-o-cresol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00203034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5460-31-1 | |

| Record name | 2-Methyl-3-nitrophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5460-31-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-3-nitrophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005460311 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5460-31-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25009 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Nitro-o-cresol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00203034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-nitro-o-cresol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.308 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYL-3-NITROPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XL5HG597X2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common synthetic routes employed to produce 2-Methyl-3-nitrophenol?

A1: One common approach utilizes 2-methyl-3-nitrophenol as a starting material. [, ] This can be further modified through a series of reactions like methylation, Friedel-Crafts acylation, reduction, and nucleophilic substitution to arrive at desired derivatives. Another method leverages the readily available 3-methyl-2-butanone. [] This ketone undergoes bromination, cyclization, Sandmeyer reaction, cyano-substitution, and hydrolysis to yield 4-isopropylthiazole-2-formic acid. This acid can be further manipulated and reacted with an appropriate derivative of 2-methyl-3-nitrophenol to obtain complex target molecules.

Q2: What insights do spectroscopic analyses provide regarding the structure of 2-Methyl-3-nitrophenol?

A2: Studies employing FTIR and FT-Raman spectroscopy, in conjunction with DFT calculations, have provided a detailed understanding of the vibrational modes and structural characteristics of 2-Methyl-3-nitrophenol. [] These analyses help in confirming the presence of specific functional groups and understanding their electronic environment within the molecule. Additionally, techniques like 1H NMR, 13C NMR, and mass spectrometry are routinely used to characterize the compound and its derivatives. [, , ]

Q3: Has 2-Methyl-3-nitrophenol been explored in the context of computational chemistry and what are the implications?

A3: Yes, 2-Methyl-3-nitrophenol has been the subject of computational studies. Researchers have used DFT calculations to determine optimized molecular geometry, harmonic frequencies, electronic polarizability, atomic charges, and dipole moment. [] Furthermore, these studies provided insights into thermodynamic parameters at different temperatures. These calculations contribute to a deeper understanding of the molecule's properties and its potential behavior in various chemical environments.

Q4: Can you provide an example of how 2-Methyl-3-nitrophenol is utilized in the synthesis of a specific drug molecule?

A4: 2-Methyl-3-nitrophenol serves as a key starting material in the synthesis of simeprevir, an antiviral drug used to treat Hepatitis C. [] Specifically, it acts as a precursor for the synthesis of 2-(4-Isopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-ol, a crucial intermediate in the multi-step synthesis of simeprevir.

Q5: Are there any studies exploring the biological activity of 2-Methyl-3-nitrophenol derivatives?

A5: While the provided research papers primarily focus on the synthesis and characterization of 2-Methyl-3-nitrophenol and its derivatives, one study describes the synthesis of baeocystin, a naturally occurring psilocybin analog, using 2-Methyl-3-nitrophenol as the starting material. [] Psilocybin and its analogs, including baeocystin, are known for their psychoactive properties.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。